3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium
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Overview
Description
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium is a complex organic compound with a unique structure that includes ethoxycarbonyl groups, an ethyl group, and a phenyl group attached to a phenanthridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,8-Bis((ethoxycarbonyl)amino)-5-ethylphenanthridinium
- 3,8-Bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium
Uniqueness
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
74515-31-4 |
---|---|
Molecular Formula |
C27H28N3O4+ |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]carbamate |
InChI |
InChI=1S/C27H27N3O4/c1-4-30-24-17-20(29-27(32)34-6-3)13-15-22(24)21-14-12-19(28-26(31)33-5-2)16-23(21)25(30)18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3,(H,28,31)/p+1 |
InChI Key |
VUYUXGPMBQPUMU-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC |
Origin of Product |
United States |
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